![molecular formula C13H19Cl2N B2796497 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride CAS No. 1864056-19-8](/img/structure/B2796497.png)

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

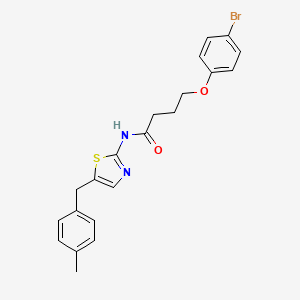

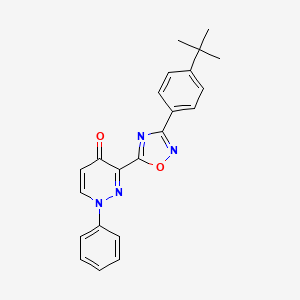

“1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19Cl2N . It is used as a reagent in the synthesis of N-type calcium channel blocker (NP118809) derivatives .

Synthesis Analysis

While specific synthesis methods for “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” were not found, a synthetic method for a similar compound, “4-(chloromethyl)pyridine hydrochloride”, involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” consists of a piperidine ring with a chloromethyl group and a methylphenyl group attached . The average mass of the molecule is 260.203 Da .科学的研究の応用

Synthesis and Anti-leukemia Activity

Compounds derived from piperidine structures, including those related to “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride,” have been explored for their potential anti-leukemia activity. The synthesis of unknown compounds based on the piperidinium hydrochloride molecular motif has led to the discovery of entities that could inhibit the growth of K562 cells, demonstrating potential anti-leukemia bioactivity (Yang et al., 2009).

Biological Activities of Piperidine Derivatives

Research into 2,6-diaryl-3-methyl-4-piperidone derivatives synthesized by the Mannich reaction has shown significant analgesic, local anaesthetic, and antifungal activities. These derivatives exhibit promising biological activities, highlighting the versatility of piperidine-based compounds in developing new therapeutic agents (Rameshkumar et al., 2003).

Catalytic Applications in Organic Synthesis

Piperidine derivatives have been utilized in synthesizing palladium(II) complexes, which act as potent catalysts for the Heck reaction. This application underscores the utility of piperidine-based compounds in facilitating organic synthesis processes, offering efficient and high-yield strategies for chemical production (Singh et al., 2013).

Anticancer Agent Development

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated potential as anticancer agents. Several of these compounds exhibited strong anticancer activities relative to doxorubicin, a standard reference drug, indicating the promise of piperidine-based compounds in cancer therapy (Rehman et al., 2018).

Safety and Hazards

将来の方向性

“1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” is an important organic raw material used in the production of high-value fine chemical products. It is widely used in various fields such as medicine, pesticides, dyes, flavors, feed additives, food additives, rubber auxiliaries, and synthetic materials .

特性

IUPAC Name |

1-[4-(chloromethyl)-2-methylphenyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJYEDRYZXRAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)N2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)

![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)